(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid
Description
Properties
Molecular Formula |
C14H14BFO3 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(3-fluoro-4-methyl-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
InChI Key |
NOJNMBNBPYHIIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic Acid
General Synthetic Strategy
The synthesis of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid typically involves multi-step organic transformations starting from appropriately substituted aromatic precursors. The key step is often the introduction of the boronic acid group onto a functionalized aromatic ring, which can be achieved via:
- Lithiation followed by borylation
- Transition metal-catalyzed borylation of aryl halides (commonly palladium-catalyzed Suzuki-Miyaura type reactions)
- Direct C–H borylation under catalytic conditions
The benzyloxy group is usually introduced via O-alkylation of a phenol precursor, and the fluorine and methyl substituents are incorporated either prior to or after the boronic acid installation depending on the synthetic route.
Specific Reported Synthetic Routes
Route via Palladium-Catalyzed Cross-Coupling
A widely employed method involves Suzuki-Miyaura cross-coupling reactions using aryl halides and boronate esters or boronic acids. For this compound, the synthesis can proceed as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting from 2-hydroxy-3-fluoro-4-methylphenyl derivative | O-alkylation with benzyl bromide under basic conditions to form 2-(benzyloxy)-3-fluoro-4-methylphenyl intermediate |
| 2 | Halogenation (if needed) to introduce bromine or iodine at the boronation site | Electrophilic aromatic substitution or directed ortho-metalation |
| 3 | Palladium(0) catalyzed borylation using bis(pinacolato)diboron or similar reagents | Pd(PPh3)4 or Pd2(dba)3 with base (e.g., Na2CO3) in solvents like 1,4-dioxane/water at elevated temperature (90–110°C) |
| 4 | Hydrolysis of boronate esters to boronic acid | Acidic or aqueous workup to afford (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid |
This method benefits from mild reaction conditions, functional group tolerance, and good yields. Typical yields reported for similar boronic acid syntheses are in the range of 70–100% under optimized conditions.
Lithiation and Borylation Approach
An alternative approach involves directed ortho-lithiation of the aromatic precursor followed by quenching with trialkyl borates:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Treatment of 2-(benzyloxy)-3-fluoro-4-methylphenyl compound with strong base (e.g., n-BuLi) at low temperature (-78°C) | Directed lithiation at the desired position on the aromatic ring |
| 2 | Quenching with trimethyl borate (B(OMe)3) | Formation of boronate intermediate |
| 3 | Acidic hydrolysis (e.g., HCl aqueous solution) | Conversion to boronic acid |
Analytical Characterization of the Compound
Characterization is crucial to confirm the successful synthesis and purity of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | 1H NMR signals corresponding to aromatic protons, benzyloxy methylene protons (~5.4 ppm), methyl group (~2.2 ppm), and boronic acid OH signals; 19F NMR confirms fluorine substitution |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 260.07 g/mol (M+), consistent with C14H14BFO3 |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic B–O stretching (~1350–1400 cm-1), O–H stretching (~3200–3500 cm-1), aromatic C–H, and C–F stretching bands |
| Elemental Analysis | Purity and composition verification | Consistent with calculated elemental percentages for C, H, B, F, and O |
Comparative Data Table: Synthetic Routes and Yields
Research Findings and Practical Notes
- The fluorine substituent enhances the compound’s metabolic stability and lipophilicity, which is beneficial in drug design applications.
- The benzyloxy group provides a handle for further functionalization or deprotection to phenol if needed.
- Boronic acids prepared by these methods are typically stable under ambient conditions but should be stored under inert atmosphere and low humidity to prevent degradation.
- The Suzuki-Miyaura coupling remains the most versatile and scalable approach for synthesizing this compound, favored for its mild conditions and high functional group tolerance.
- Analytical methods such as NMR and MS are indispensable for confirming the regioselectivity and purity of the product, especially due to potential side reactions like homocoupling or protodeboronation.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenol derivatives
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Chemistry: (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and molecular probes. This compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates is particularly noteworthy .
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid primarily involves its ability to form covalent bonds with specific molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
Positional Isomers
a. [4-Benzyloxy-3-fluorophenyl]boronic Acid (CAS: Not specified)
- Structural Difference : Benzyloxy at position 4, fluorine at position 3.
- Impact : The altered substitution pattern reduces steric hindrance near the boronic acid group compared to the target compound. This may enhance reactivity in cross-coupling reactions but reduce selectivity in biological interactions due to reduced steric shielding .
b. [3-(Benzyloxy)-5-fluoro-4-methylphenyl]boronic Acid (BC-1838, CAS: Not specified)
Functional Group Variations
a. (4-(Benzyloxy)-3-chloro-2-fluorophenyl)boronic Acid (BC-1906)
- Structural Difference : Chlorine replaces the methyl group at position 4.
- However, chlorine’s larger atomic size may introduce steric constraints in enzyme binding pockets .
b. (3-(Benzyloxy)-4-methylphenyl)boronic Acid (CAS: 338454-30-1)
a. HDAC Inhibition
- The target compound’s fluorine and methyl groups may enhance binding to HDACs compared to simpler analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which showed IC50 values at 1 µM in fungal HDAC inhibition . Fluorine’s electronegativity could stabilize enzyme-inhibitor interactions via dipole interactions.
b. Anticancer Activity
- Boronic acid arylidene heterocycles with methyl and benzyloxy groups (e.g., BC-1838) exhibit moderate glioblastoma cell line inhibition. The target compound’s fluorine may improve cell permeability via enhanced lipophilicity compared to non-fluorinated analogs .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 274.09 | 2.8 | 49.7 | <0.1 (Water) |
| (3-(Benzyloxy)phenyl)boronic Acid | 228.05 | 2.1 | 40.5 | 0.5 (Water) |
| BC-1838 | 274.09 | 3.1 | 49.7 | <0.1 (Water) |
| BC-1906 | 300.95 | 3.5 | 49.7 | <0.1 (Water) |
Key Observations :
- The target compound’s fluorine and methyl groups increase LogP (hydrophobicity) compared to non-fluorinated analogs, reducing aqueous solubility. This may limit bioavailability but improve membrane permeability .
Biological Activity
(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a class of boron-containing compounds, which have been explored for their applications in various therapeutic areas, including cancer treatment, antimicrobial activity, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid features a benzyloxy group and a fluorine atom, which are known to influence its biological activity. The presence of the boronic acid moiety allows for interactions with various biological targets, particularly enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Boronic acids can form reversible covalent bonds with diols, which are common in many biological molecules. This interaction can modulate enzyme activity and affect cellular signaling pathways. For instance:
- Enzyme Inhibition : Boronic acids have been shown to inhibit enzymes such as proteases and kinases, impacting processes like cell growth and apoptosis.
- Antimicrobial Activity : Recent studies indicate that boronic acids can inhibit bacterial β-lactamases, thus enhancing the efficacy of β-lactam antibiotics against resistant strains .
Antimicrobial Properties
Research has demonstrated that (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and shown to possess inhibitory effects on β-lactamase-producing bacteria, suggesting its potential as an adjuvant in antibiotic therapy.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| K. pneumoniae | 12 | 64 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Case Study 1: Cancer Cell Lines
A study evaluated the cytotoxic effects of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 5 to 15 μM.
Case Study 2: In Vivo Models
In vivo studies using mouse models of inflammation demonstrated that administration of the compound resulted in a significant reduction in swelling and inflammatory markers compared to control groups. This suggests its potential therapeutic application in conditions like rheumatoid arthritis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
